molecular formula C18H25N3O5S2 B2474586 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396712-01-8

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No. B2474586
CAS RN: 1396712-01-8
M. Wt: 427.53
InChI Key: DOICFYFDVPUMJF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25N3O5S2 and its molecular weight is 427.53. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study has synthesized a series of compounds structurally related to the specified chemical, focusing on their potential antitumor activities. These compounds were tested for their efficacy in inhibiting tumor cell lines, highlighting the importance of structural modifications on their biological activities. This research contributes to understanding how similar compounds might be designed or modified for enhanced antitumor effects (Brzozowski, Sączewski, & Gdaniec, 2003).

Synthesis and Biochemical Evaluation

Another study focused on the synthesis of novel sulfonamide derivatives, investigating their enzyme inhibition capabilities. This research is crucial for developing new therapeutic agents targeting specific enzymes involved in disease processes. It demonstrates the potential of sulfonamide compounds in creating highly selective enzyme inhibitors, which could lead to new treatments for various diseases (Alyar et al., 2019).

Antimicrobial Activity

Research on the antimicrobial properties of novel sulfonamide derivatives shows promising results against both Gram-positive and Gram-negative bacteria. This study underscores the potential of such compounds in addressing the growing issue of antibiotic resistance by providing new molecular frameworks for antimicrobial drug development (Ghorab, Soliman, Alsaid, & Askar, 2017).

Inhibitors of Kynurenine 3-Hydroxylase

Compounds related to the specified chemical have been explored as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in several neurological disorders. By inhibiting this enzyme, these compounds could offer therapeutic benefits for conditions such as Alzheimer's and Huntington's diseases. This application demonstrates the compound's potential relevance in neurodegenerative disease research and treatment (Röver et al., 1997).

Antioxidant and Enzyme Inhibition

A study on sulfonamides incorporating triazine motifs revealed their antioxidant properties and enzyme inhibitory profiles. This research highlights the compound's potential applications in treating diseases associated with oxidative stress and enzyme dysregulation, such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S2/c1-20(2)17(18-6-5-12-26-18)14-19-28(24,25)16-9-7-15(8-10-16)21-11-3-4-13-27(21,22)23/h5-10,12,17,19H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOICFYFDVPUMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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